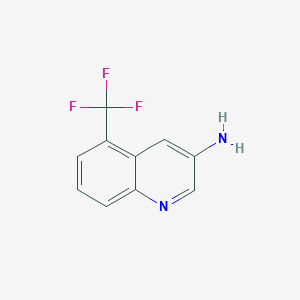

5-(Trifluoromethyl)quinolin-3-amine

Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical and Biological Sciences

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal and chemical sciences. researchgate.netnih.govorientjchem.orgbohrium.comnih.gov Its derivatives are recognized for a wide array of pharmacological activities, making them privileged structures in drug discovery. researchgate.netnih.govnih.govnih.govbiointerfaceresearch.comnih.gov The versatility of the quinoline ring system allows for functionalization at various positions, enabling the modulation of its biological and physicochemical properties. orientjchem.orgmdpi.com

Historically, quinoline derivatives have been central to the development of antimalarial drugs like quinine (B1679958) and chloroquine (B1663885). biointerfaceresearch.comnih.gov In contemporary research, the applications of quinoline-based compounds have expanded significantly, encompassing anticancer, antibacterial, antiviral, anti-inflammatory, and anticonvulsant agents. nih.govorientjchem.orgnih.govbiointerfaceresearch.comnih.govnih.gov The ability of the quinoline nucleus to serve as a scaffold for developing novel therapeutic agents with improved pharmacological profiles underscores its perpetual importance in medicinal chemistry. orientjchem.orgnih.gov

Table 1: Selected Biological Activities of Quinoline Derivatives

| Biological Activity | Examples of Quinoline-Based Compounds |

| Antimalarial | Quinine, Chloroquine, Mefloquine biointerfaceresearch.comnih.gov |

| Anticancer | Camptothecin, Irinotecan bohrium.comnih.gov |

| Antibacterial | Ciprofloxacin, Ofloxacin biointerfaceresearch.comnih.gov |

| Antiviral | Saquinavir, Indinavir nih.gov |

| Anti-inflammatory | --- |

| Anticonvulsant | --- |

Importance of Trifluoromethylated Heterocycles in Modern Chemical Research

The introduction of a trifluoromethyl (-CF3) group into heterocyclic compounds has become a powerful strategy in modern chemical research, particularly in the design of pharmaceuticals and agrochemicals. nih.govmdpi.comwikipedia.orgwikipedia.orgnih.govresearchgate.net The unique properties of the trifluoromethyl group, such as its high electronegativity, metabolic stability, and lipophilicity, can profoundly influence the biological activity and pharmacokinetic profile of a molecule. nih.govmdpi.comwikipedia.org

The strong electron-withdrawing nature of the -CF3 group can alter the acidity or basicity of nearby functional groups and modulate the electronic properties of the aromatic system to which it is attached. mdpi.comwikipedia.org This can lead to enhanced binding affinity with biological targets. mdpi.com Furthermore, the C-F bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation, which can increase the in vivo half-life of a drug. mdpi.com The lipophilicity conferred by the -CF3 group can also improve a molecule's ability to cross cell membranes. mdpi.comontosight.ai Consequently, trifluoromethylated heterocycles are integral to the development of numerous modern therapeutic agents. researchgate.net

Overview of 5-(Trifluoromethyl)quinolin-3-amine as a Foundational Structure in Synthetic and Medicinal Chemistry

This compound emerges as a key building block in synthetic and medicinal chemistry, combining the advantageous properties of both the quinoline scaffold and the trifluoromethyl group. cymitquimica.comsigmaaldrich.com The strategic placement of the trifluoromethyl group at the 5-position and the amino group at the 3-position creates a versatile platform for the synthesis of more complex molecules with potential therapeutic applications.

The amino group at the 3-position serves as a convenient handle for further chemical modifications, allowing for the introduction of various substituents and the construction of larger molecular architectures. This is exemplified in the synthesis of novel 4-aminoquinoline (B48711) derivatives, where related trifluoromethylated quinoline amines have been used to create compounds with significant antiproliferative activity against cancer cell lines. nih.govfarmaceut.org The presence of the trifluoromethyl group at the 5-position is anticipated to enhance the metabolic stability and membrane permeability of its derivatives, properties that are highly desirable in drug candidates. mdpi.comontosight.ai

While direct research on this compound is not as extensively documented as that for some other quinoline derivatives, its structural motifs are present in compounds investigated for various biological activities. For instance, related trifluoromethylquinoline derivatives have been explored for their potential as anticancer agents and for their activity against the Zika virus. nih.govmdpi.com The synthesis of related compounds, such as 4-(trifluoromethyl)quinolin-3-amine, has been reported, highlighting the accessibility of this class of molecules. clockss.org The combination of a reactive amino group for further derivatization and a bioactivity-enhancing trifluoromethyl group makes this compound a valuable starting material for the discovery of new biologically active compounds.

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)quinolin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)8-2-1-3-9-7(8)4-6(14)5-15-9/h1-5H,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFCDFMFMGGNQLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(C=NC2=C1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Trifluoromethyl Quinolin 3 Amine and Its Derivatives

Direct Synthetic Approaches to 5-(Trifluoromethyl)quinolin-3-amine

Direct methods for the synthesis of this compound often rely on the use of quinoline (B57606) precursors that are already functionalized or on the introduction of the trifluoromethyl group during the construction of the quinoline ring.

Strategies Involving Pre-functionalized Quinoline Precursors

One common strategy involves the use of quinoline precursors that already contain either the trifluoromethyl group or a precursor to the amine group. For instance, the synthesis can start from a pre-functionalized quinoline bearing a trifluoromethyl group at the 5-position. Subsequent introduction of the amine group at the 3-position can be achieved through various amination reactions. mdpi.com

Another approach starts with a quinoline derivative having a leaving group, such as a halogen, at the 3-position. Nucleophilic substitution with an appropriate nitrogen source can then install the desired amine functionality. mdpi.com The reactivity of the halo-quinoline is crucial and depends on the position of the halogen atom. mdpi.com

A documented synthesis of a related compound, N-(7-(trifluoromethyl)quinolin-4-yl)quinolin-3-amine, highlights the coupling of a pre-functionalized trifluoromethyl-quinoline with another quinoline amine, demonstrating the utility of this building block approach. nih.govfarmaceut.org

Trifluoromethylation Reactions in Quinoline Ring Construction

Incorporating the trifluoromethyl group during the formation of the quinoline ring is another powerful strategy. This can be achieved using various trifluoromethylating reagents. researchgate.netbeilstein-journals.org For example, reactions involving trifluorodiazoethane with isatins have been used to construct trifluoromethylated 2-quinolinones, which can be further elaborated to access other quinoline derivatives. researchgate.net

The synthesis of 4-trifluoromethylquinoline-3-amine has been reported via the trifluoromethylation of quinoline-3-amine using trifluoroiodomethane in the presence of zinc and sulfur dioxide. clockss.org While this example illustrates the direct introduction of a CF3 group onto a quinoline amine, the synthesis of the specific 5-(trifluoromethyl) isomer would require a different starting material or regioselective control.

Modular and Divergent Synthesis of Polysubstituted Quinolin-3-amines

Modular and divergent synthetic routes offer the flexibility to introduce a variety of substituents onto the quinoline-3-amine core, enabling the rapid generation of diverse chemical libraries for screening purposes. acs.orgorganic-chemistry.org

Oxidative Cyclization Methodologies

A notable advancement in the synthesis of polysubstituted quinolin-3-amines is the use of oxidative cyclization methods. One such method involves the manganese(III) acetate-mediated oxidative cyclization of 2-(2-isocyanophenyl)acetonitriles with organoboron reagents. acs.orgnih.govorganic-chemistry.org This approach is advantageous due to its mild reaction conditions, broad substrate scope, and good functional group compatibility. acs.orgnih.govorganic-chemistry.org The reaction proceeds through a radical cascade mechanism, allowing for the simultaneous formation of one amino group and two carbon-carbon bonds. acs.org

Another oxidative cyclization strategy involves the reaction of N,N-dimethyl enaminones with o-aminobenzyl alcohols, promoted by TsOH/K2S2O8, to yield 3-substituted or 3,4-disubstituted quinolines. frontiersin.org This transition-metal-free method proceeds via a proposed transamination, oxidation, intramolecular cyclization, and dehydration/aromatization sequence. frontiersin.org

The table below summarizes key features of these oxidative cyclization methods.

| Method | Key Reagents | Key Features |

| Oxidative Cyclization of 2-(2-Isocyanophenyl)acetonitriles acs.orgnih.govorganic-chemistry.org | Mn(III) acetate, Organoboron reagents | Mild conditions, broad substrate scope, good functional group compatibility. |

| Oxidative Cyclocondensation of N,N-dimethyl enaminones frontiersin.org | TsOH, K2S2O8, o-aminobenzyl alcohols | Transition-metal-free, moderate to excellent yields. |

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed Amination)

Transition metal-catalyzed reactions, particularly those employing palladium, are powerful tools for the synthesis of aminoquinolines. mdpi.comacs.org The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is frequently used to form C-N bonds by reacting a halo-quinoline with an amine in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.orgnih.gov This method has been successfully applied to the amination of 2-chloroquinolines, 3-bromoquinolines, and 3-chloroquinolines. mdpi.com

Palladium-catalyzed tandem amination reactions have also been developed for the synthesis of functionalized 4-quinolones from o-haloaryl acetylenic ketones and primary amines. organic-chemistry.orgnih.gov This one-step process offers good to excellent yields and is compatible with a range of functional groups. organic-chemistry.org

The choice of ligand is often critical for the success of these palladium-catalyzed aminations, with ligands such as BINAP and DavePhos being employed. mdpi.com The table below provides examples of palladium-catalyzed amination reactions for the synthesis of quinoline derivatives.

| Reaction Type | Starting Materials | Catalyst/Ligand System | Product Type |

| Buchwald-Hartwig Amination mdpi.com | Dichloroquinolines, Adamantane-containing amines | Pd(dba)2 / BINAP | Diaminosubstituted quinolines |

| Tandem Amination organic-chemistry.orgnih.gov | o-Haloaryl acetylenic ketones, Primary amines | Pd2(dba)3 / PPh3 | Functionalized 4-quinolones |

Application of Organoboron Reagents in Quinoline Formation

Organoboron reagents play a crucial role in modern organic synthesis, including the construction of quinoline rings. organic-chemistry.orgacs.orgnih.gov As mentioned in the oxidative cyclization section, organoboron reagents can serve as radical precursors in the manganese(III)-mediated synthesis of polysubstituted quinolin-3-amines from 2-(2-isocyanophenyl)acetonitriles. acs.orgorganic-chemistry.org This method allows for the introduction of a variety of aryl and even alkyl substituents at the 2-position of the quinolin-3-amine core. acs.org

The versatility of organoboron reagents extends to their use in Suzuki coupling reactions, which can be employed to further functionalize quinoline scaffolds. chim.it For example, a 3-iodoquinoline (B1589721) derivative, formed from a quinolin-3-amine via a Sandmeyer reaction, can undergo a Sonogashira reaction, showcasing the synthetic utility of these intermediates. acs.org

Synthesis of Related Trifluoromethylated Quinoline Derivatives

Preparation of Quinoline-Derived Schiff Bases

Schiff bases derived from quinoline moieties are a versatile class of compounds. The synthesis of trifluoromethylated quinoline Schiff bases typically involves the condensation reaction between a primary amine and an aldehyde or ketone. For instance, (E)-2-(((2-alkyl(aryl/heteroaryl)-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenols can be synthesized from the reaction of 2-(R-substituted) 6-amino-4-(trifluoromethyl)quinolines with substituted salicylaldehydes. beilstein-journals.org The reaction is often carried out in a suitable solvent like acetonitrile (B52724) and may require refluxing for an extended period to achieve high yields. beilstein-journals.org

A general synthetic route involves the initial preparation of the key intermediate, a trifluoromethylated aminoquinoline. This can be achieved through an intramolecular cyclization of trifluoromethyl-substituted enamino ketones in the presence of a strong acid like concentrated sulfuric acid. beilstein-journals.org Once the aminoquinoline is obtained, it is reacted with a selected aldehyde to form the Schiff base.

Table 1: Synthesis of Trifluoromethylated Quinoline-Phenol Schiff Bases beilstein-journals.org

| Quinoline Reactant (1) | Salicylaldehyde Reactant (2) | Product (3) | Yield (%) |

| 6-amino-2-methyl-4-(trifluoromethyl)quinoline | Salicylaldehyde | (E)-2-(((2-methyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol | 90 |

| 6-amino-2-phenyl-4-(trifluoromethyl)quinoline | Salicylaldehyde | (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol | 85 |

| 6-amino-2-(4-methylphenyl)-4-(trifluoromethyl)quinoline | Salicylaldehyde | (E)-2-(((2-(4-methylphenyl)-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol | 88 |

The synthesis of Schiff bases from 6-fluoro-2-hydroxyquinoline-3-carbaldehyde has also been reported, where condensation with various fluorine-substituted anilines yields the corresponding Schiff bases. derpharmachemica.com

Synthesis of Quinoline Carbohydrazide (B1668358) and Oxadiazole Analogues

Quinoline-3-carbohydrazide derivatives serve as important precursors for the synthesis of other heterocyclic systems, such as 1,3,4-oxadiazoles. A synthetic pathway to 7-(trifluoromethyl)-4-hydroxy substituted quinoline carbohydrazide derivatives has been described. rsc.org This process often starts from a substituted aniline (B41778) which undergoes cyclization to form a quinoline ester. The ester is then converted to the corresponding carbohydrazide by treatment with hydrazine (B178648) hydrate. rsc.orgnih.gov

These carbohydrazides can be further cyclized to form 1,3,4-oxadiazole (B1194373) rings. One common method involves reacting the carbohydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride, or by reacting with carbon disulfide in the presence of a base. rsc.orgnih.gov This provides access to a variety of substituted quinoline-oxadiazole hybrids. researchgate.net

Table 2: Representative Synthesis of Quinoline Carbohydrazide and Oxadiazole Derivatives rsc.org

| Starting Material | Intermediate | Final Product |

| Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate | 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbohydrazide | N-alkyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinolin-4-amine derivatives |

Construction of Fused Polycyclic Quinobenzothiazine Systems

The synthesis of fused polycyclic systems containing a quinoline nucleus is a complex but important area of synthetic chemistry. The construction of quinobenzothiazine systems can be achieved through various strategies. One reported method involves the reaction of a substituted diquino-1,4-dithiin with aniline hydrochlorides via a fusion reaction. This process proceeds through the opening of the 1,4-dithiin ring followed by the closure of a 1,4-thiazine ring. researchgate.net

A more direct approach to a trifluoromethylated quinobenzothiazine involves the reaction of 1-methyl-4-butylthio-3-(benzoylthio)quinolinium chloride with 4-(trifluoromethyl)aniline. nih.gov This reaction proceeds through a nucleophilic attack of the amine on the quinoline ring, leading to the formation of an intermediate that subsequently cyclizes to form the tetracyclic quinobenzothiazinium system. nih.gov The resulting 5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b] Current time information in Bangalore, IN.acs.orgbenzothiazinium chloride has a nearly planar tetracyclic structure. nih.gov

The synthesis of hybrid molecules combining 1,2,3-triazoles with the quinobenzothiazine system has also been explored through the reaction of triazole aniline derivatives with thioquinanthrenediinium bis-chloride. mdpi.com

Stereoselective Synthesis of α-Trifluoromethyl Amine Moieties in Related Structures

The stereoselective synthesis of α-trifluoromethyl amines is a significant challenge in organic chemistry due to the strong electron-withdrawing nature of the trifluoromethyl group. nih.gov Several strategies have been developed to address this challenge, often involving the use of chiral auxiliaries or catalytic enantioselective methods. acs.orgnih.gov

One common approach is the addition of nucleophiles to trifluoromethyl imines. nih.gov The use of chiral N-tert-butanesulfinyl imines has proven to be a powerful method for the diastereoselective synthesis of α-trifluoromethyl amines. Reduction of the corresponding sulfinyl ketimines with mild reducing agents can provide high diastereoselectivity. acs.org

Another strategy involves the Lewis acid-activated ring-opening of chiral 2-trifluoromethyl-1,3-oxazolidines with silylated nucleophiles. This methodology has been successfully applied to the diastereoselective synthesis of various functionalized α-trifluoromethylamines, including homoallylic and propargylic amines, as well as precursors to α- and β-amino acids. researchgate.net

Table 3: Methodologies for Stereoselective Synthesis of α-Trifluoromethyl Amines

| Method | Key Feature | Product Type |

| Nucleophilic addition to chiral N-tert-butanesulfinyl imines | Use of a chiral auxiliary for diastereocontrol | α-Trifluoromethyl amines |

| Lewis acid-activated ring-opening of chiral 2-trifluoromethyl-1,3-oxazolidines | Stereoselective introduction of various functional groups | Functionalized α-trifluoromethyl amines |

| Catalytic enantioselective addition to trifluoromethyl imines | Use of chiral catalysts for enantiocontrol | Enantioenriched α-trifluoromethyl amines |

While these methods provide general pathways to chiral α-trifluoromethyl amines, their application to complex quinoline-containing structures requires careful consideration of substrate compatibility and reaction conditions.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of a compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HR-MS), and Infrared (IR) Spectroscopy would provide critical insights into the connectivity and electronic environment of the atoms within 5-(Trifluoromethyl)quinolin-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR, 2D-NMR)

NMR spectroscopy is a powerful tool for probing the structure of a molecule in solution. For this compound, a combination of one-dimensional and two-dimensional NMR experiments would be essential for a complete assignment of its proton, carbon, and fluorine signals.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring system and the amine protons. The chemical shifts and coupling constants of these signals would provide information about their electronic environment and spatial relationships.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule, including the carbons of the quinoline core and the trifluoromethyl group. The chemical shift of the trifluoromethyl carbon would be particularly informative.

¹⁹F NMR: The fluorine NMR spectrum is crucial for compounds containing fluorine. It would show a characteristic signal for the trifluoromethyl group, and its coupling with adjacent protons or carbons could further confirm the structure.

2D-NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the connectivity between protons and carbons, allowing for an unambiguous assignment of the entire molecular structure.

Table 1: Hypothetical NMR Data for this compound

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

|---|---|---|

| ¹H | 6.5 - 9.0 (aromatic), 4.0 - 6.0 (amine) | s, d, t, m |

| ¹³C | 100 - 160 (aromatic), 120 - 130 (CF₃, quartet) | |

| ¹⁹F | -60 to -70 | s |

(Note: This table is a hypothetical representation and is not based on experimental data.)

High-Resolution Mass Spectrometry (HR-MS)

HR-MS is a vital technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₀H₇F₃N₂), HR-MS would be used to confirm its molecular formula by providing a highly accurate mass measurement, typically within a few parts per million of the theoretical value.

Table 2: Theoretical HR-MS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 213.0634 |

| [M+Na]⁺ | 235.0454 |

(Note: This table is based on theoretical calculations.)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the amine group, C-N stretching, C=C and C=N stretching of the quinoline ring, and the strong C-F stretching vibrations of the trifluoromethyl group.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (amine) | 3300 - 3500 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C=N, C=C Stretch (aromatic) | 1500 - 1650 |

| C-F Stretch (trifluoromethyl) | 1000 - 1350 |

(Note: This table is a generalized representation of expected IR frequencies.)

X-ray Crystallography Studies of this compound and Analogues

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. While no crystal structure for this compound has been reported, this section outlines the type of information that would be obtained from such a study.

Determination of Solid-State Molecular Geometry

A single-crystal X-ray diffraction analysis would precisely determine the bond lengths, bond angles, and torsion angles of this compound. This would reveal the planarity of the quinoline ring system and the orientation of the trifluoromethyl and amine substituents relative to the ring.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The study of the crystal packing would elucidate how the molecules of this compound arrange themselves in the solid state. This analysis would focus on identifying and characterizing intermolecular interactions, such as hydrogen bonds between the amine group of one molecule and the nitrogen atom of the quinoline ring of another, as well as potential π-π stacking interactions between the aromatic rings. These interactions are crucial in governing the macroscopic properties of the crystalline material.

Conformational Insights and Dihedral Angle Characterization

A comprehensive search of scientific literature and chemical databases was conducted to obtain information regarding the conformational insights and dihedral angle characterization of this compound. This investigation aimed to identify experimental data from techniques such as X-ray crystallography or computational chemistry studies that describe the three-dimensional structure and preferred spatial arrangement of the substituents of this specific molecule.

Despite a thorough search, no specific studies providing detailed conformational analysis or dihedral angle data for this compound were found in the available literature. While research has been published on the conformational properties of structurally related compounds, such as other trifluoromethyl-substituted quinolines or quinolin-3-amine itself, the strict requirement to focus solely on this compound prevents the inclusion of that data in this article.

Therefore, at the time of this writing, there is no available research data to populate tables on dihedral angles or to provide a detailed discussion on the conformational insights for this compound.

Chemical Reactivity and Functional Group Transformations

Reactivity Profiles of the Quinoline (B57606) Ring System

The quinoline ring, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is an aromatic system with a rich and varied chemical reactivity. organic-chemistry.org It can undergo reactions typical of both benzene and pyridine. nih.gov Generally, the benzene ring (positions 5, 6, 7, and 8) undergoes electrophilic substitution, while the pyridine ring (positions 2, 3, and 4) is more susceptible to nucleophilic attack, especially when activated. researchgate.net The reactivity of the quinoline scaffold can be significantly modified by the introduction of various functional groups. researchgate.net

In the case of 5-(Trifluoromethyl)quinolin-3-amine, the electronic properties of the quinoline ring are influenced by two powerful and opposing substituents. The amino group (-NH₂) at position 3 is a strong electron-donating group, which activates the ring, particularly towards electrophilic substitution. Conversely, the trifluoromethyl group (-CF₃) at position 5 is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms, which deactivates the ring towards electrophilic attack. nih.govvaia.com This deactivating effect is primarily inductive. libretexts.org The presence of the electron-withdrawing -CF₃ group makes the quinoline ring system more electron-poor, influencing its susceptibility to nucleophilic reactions. nih.gov The interplay between the activating amino group and the deactivating trifluoromethyl group creates a complex reactivity profile, where specific positions on the quinoline ring may be selectively activated or deactivated for certain transformations.

Transformations Involving the Amino Group at Position 3

The amino group at the C-3 position is a primary amine, which serves as a key site for a wide range of chemical modifications and derivatizations.

The lone pair of electrons on the nitrogen atom of the 3-amino group confers nucleophilic character, making it reactive towards a variety of electrophiles. researchgate.net This nucleophilicity allows for numerous derivatization pathways, which are fundamental in synthesizing new chemical entities.

Common transformations involving the 3-amino group include:

Acylation: The amine can react with acyl chlorides or anhydrides to form the corresponding amides. This reaction is a common strategy for creating more complex molecules.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. researchgate.net For instance, 3-amino-1H-1,2,4-triazoles have been reacted with sulfonyl chloride derivatives to produce benzenesulfonamides. mdpi.com This pathway is significant for creating derivatives with potential biological activities. researchgate.net

Alkylation: The amino group can be alkylated, although controlling the degree of alkylation (mono-, di-, or tri-alkylation) can be challenging.

Formation of Schiff Bases: Condensation with aldehydes or ketones results in the formation of imines (Schiff bases), which can serve as intermediates for further synthetic transformations.

Diazotization: Reaction with nitrous acid can convert the primary amino group into a diazonium salt. While useful, these intermediates can be unstable and, in some cases, explosive. nih.gov

The nucleophilic attack by the amino group is a key step in many synthetic routes. For example, the synthesis of some quinoline derivatives involves the nucleophilic attack of an amine on an activated position of the quinoline system. mdpi.com The derivatization of amino groups is a well-established method for modifying the properties of a molecule. sigmaaldrich.com

Reactivity and Stability Influences of the Trifluoromethyl Group at Position 5

The trifluoromethyl (-CF₃) group is a unique functional group that significantly impacts the chemical and physical properties of the parent molecule due to its electronic effects and high stability. tcichemicals.com

The -CF₃ group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov This property stems from the strong inductive effect (-I effect) of the three highly electronegative fluorine atoms, which pull electron density away from the rest of the molecule through the carbon-fluorine sigma bonds. vaia.comlibretexts.org

Key effects on molecular properties include:

Reduced Basicity: The strong electron-withdrawing nature of the -CF₃ group at position 5 decreases the electron density on the quinoline ring, including the nitrogen atom of the heterocycle. This reduction in electron density lowers the basicity of the quinoline nitrogen.

Increased Lipophilicity: The -CF₃ group is hydrophobic and significantly increases the lipophilicity of the molecule, which can influence its solubility and interactions with biological systems. tcichemicals.com

Ring Deactivation: It deactivates the aromatic ring system towards electrophilic aromatic substitution. libretexts.org This makes reactions like nitration or halogenation on the benzene portion of the quinoline ring more difficult to achieve.

Enhanced Electrophilicity: The electron-withdrawing effect can enhance the electrophilic character of adjacent positions, potentially making the quinoline ring more susceptible to certain nucleophilic attacks. nih.gov For example, the introduction of a trifluoromethyl group has been shown to facilitate the catalyst-free synthesis of some quinoline derivatives by enhancing intramolecular charge-transfer. nih.gov

The Hammett constant (σ), a measure of the electronic effect of a substituent, is significantly positive for the -CF₃ group, confirming its strong electron-withdrawing character.

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the trifluoromethyl group exceptionally stable and generally inert to many chemical transformations. tcichemicals.comrsc.org This robustness is a key reason for its prevalence in pharmaceuticals and agrochemicals. mdpi.com

However, under specific conditions, the -CF₃ group can be made to react. Transformations of the -CF₃ group are challenging because once one C-F bond is broken, the remaining bonds can become more reactive, leading to over-reaction. tcichemicals.com Selective transformation of a single C-F bond is a significant synthetic challenge. tcichemicals.com

Some reported transformations involving activated trifluoromethyl groups include:

Hydrolysis: In some cases, particularly when activated by an ortho or para amino group, the -CF₃ group can undergo reaction with nucleophiles. clockss.org For instance, anionically activated trifluoromethyl groups can react with amino nucleophiles in aqueous sodium hydroxide (B78521) to form new heterocyclic rings. acs.orgresearchgate.net The carbon atom of the CF₃ group becomes incorporated into the new ring system. clockss.org

C-F Bond Cleavage: Selective C-F bond cleavage can be achieved through specific substrate design or the use of particular reagents, such as boron tribromide or through reactions involving silyl (B83357) cations. tcichemicals.com

Defluorination Reactions: Under certain catalytic conditions, such as with aluminum catalysts or through photoredox catalysis, selective defluorination or hydrodefluorination of trifluoromethyl groups on alkenes has been achieved. rsc.org

For this compound, the trifluoromethyl group at the 5-position is not adjacent to the activating amino group, and thus its transformation would likely require harsh conditions or specialized reagents designed for C-F bond activation. tcichemicals.com

Computational Chemistry and Theoretical Studies

Electronic Structure Calculations (e.g., Density Functional Theory - DFT)

DFT calculations are employed to map the electronic charge distribution across a molecule, identifying regions of high or low electron density. This distribution is fundamental to understanding a molecule's reactivity and intermolecular interactions. The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which significantly polarizes the quinoline (B57606) ring system.

Table 1: Calculated Dipole Moments for a Related Trifluoromethyl-Quinoline Derivative mdpi.com

| Phase | Dipole Moment (Debye) |

| Gas Phase (Optimized) | 14.29 D |

| Crystal Structure | 18.41 D |

| In Water (Continuum Model) | 24.09 D |

This data pertains to 5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b] mdpi.combeilstein-journals.orgbenzothiazinium chloride, a related complex containing the trifluoromethyl quinoline scaffold.

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The energy and spatial distribution of these orbitals are crucial for predicting a molecule's reactivity and electronic properties. scirp.org

HOMO (Highest Occupied Molecular Orbital): Represents the orbital from which a molecule is most likely to donate electrons. Regions of high HOMO density are susceptible to electrophilic attack. In aminoquinolines, the HOMO is often concentrated on the amine group and the aromatic ring system. nih.gov

LUMO (Lowest Unoccupied Molecular Orbital): Represents the orbital to which a molecule is most likely to accept electrons. Regions of high LUMO density are susceptible to nucleophilic attack. In quinolines with a -CF3 group, the LUMO is typically concentrated near this electron-withdrawing group. nih.gov

In studies of 2,4-disubstituted 7-aminoquinolines, DFT calculations showed that the HOMO is largely located on the electron-donating amino group, while the LUMO is more concentrated near the trifluoromethyl group. nih.gov This separation of frontier orbitals is characteristic of an intramolecular charge-transfer (ICT) state, which is essential for the molecule's photophysical properties. nih.gov The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's electronic stability and the energy required for electronic excitation. scirp.org

Table 2: Frontier Orbital Characteristics for Related Amino-Trifluoromethyl-Quinolines nih.gov

| Compound Feature | HOMO Location | LUMO Location | Implication |

| Amino Group | High electron density | Low electron density | Site of electron donation (nucleophilic character) |

| Trifluoromethyl Group | Low electron density | High electron density | Site of electron acceptance (electrophilic character) |

| Quinoline Ring | Delocalized density | Delocalized density | Mediates charge transfer |

Mechanistic Pathway Investigations via Computational Modeling

Computational modeling allows for the detailed investigation of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.

By modeling the potential energy surface of a reaction, chemists can identify and characterize the structures of transition states—the high-energy species that exist fleetingly between reactants and products. The energy of the transition state determines the activation energy and, consequently, the reaction rate.

For instance, in the synthesis of a complex tetracyclic system from a quinolinium salt and 4-(trifluoromethyl)aniline, the proposed mechanism involves a nucleophilic attack of the amine on position 4 of the quinoline system. mdpi.com Computational modeling can be used to calculate the energy barriers for attack at different positions, thereby rationalizing the observed regioselectivity. mdpi.com The preference for a specific reaction pathway is determined by the relative stability of the possible transition states. mdpi.com

Many chemical reactions proceed through highly reactive, short-lived intermediates. Computational chemistry is invaluable for predicting the structure and stability of these species. The trifluoromethyl group can be involved in radical reactions. For example, trifluoromethyl radicals (•CF3) can be generated from precursors like CF3SO2Na. beilstein-journals.org Computational studies can model the formation of such radicals and their subsequent addition to other molecules. beilstein-journals.org

Recent research on α-trifluoromethylated quinolines as photoinduced-electron transfer (PET) donors demonstrated the generation of radical intermediates. d-nb.info Mechanistic investigations, supported by theoretical calculations, confirmed that photoactivation leads to a single electron transfer, generating these reactive species which can then initiate polymerization. d-nb.info The stability of CF3-substituted carbenium ions, another class of reactive intermediates, has also been explored computationally, showing that the strong electron-withdrawing nature of the CF3 group significantly influences their stability and reactivity. beilstein-journals.org

Prediction and Analysis of Molecular Descriptors

Molecular descriptors are numerical values that encode chemical information and are used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate a molecule's structure with its biological activity or physical properties. ufv.brnih.gov

QSAR studies on various quinoline derivatives have utilized a range of calculated descriptors to build predictive models. nih.govresearchgate.net These descriptors can be categorized as electronic, steric, or thermodynamic. DFT and other computational methods are used to calculate these properties for a set of molecules, which are then used to develop a mathematical model that links them to an observed activity. ufv.br

For quinolinone-based compounds, descriptors such as van der Waals volume, electron density, and electronegativity were found to be pivotal for their antitubercular activity. nih.gov The model suggested that increasing molecular volume and decreasing electronegativity (for example, by substituting with Cl or Br) enhanced biological activity. nih.gov Such insights are crucial for guiding the design of new, more potent analogues.

Table 3: Examples of Molecular Descriptors Used in QSAR Studies of Quinoline Derivatives nih.govresearchgate.net

| Descriptor Category | Specific Descriptor Example | Relevance |

| Electronic | Electronegativity | Influences intermolecular interactions and reaction propensity. nih.gov |

| Electron Density | Relates to the distribution of charge and sites of reactivity. nih.gov | |

| Dipole Moment | Describes molecular polarity, affecting solubility and binding. | |

| Steric/Topological | Van der Waals Volume | Represents the size of the molecule, crucial for fitting into binding sites. nih.gov |

| Molecular Weight | A fundamental property related to size and mass. | |

| Thermodynamic | HOMO/LUMO Energies | Relate to electron-donating/accepting ability and reactivity. scirp.org |

These computational approaches provide a robust framework for understanding the intrinsic properties of 5-(Trifluoromethyl)quinolin-3-amine, predicting its behavior in chemical reactions, and guiding the rational design of new functional molecules based on its scaffold.

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is a key factor in its ability to permeate cell membranes. For a related compound, 8-(trifluoromethyl)quinolin-3-amine (B1603110), the TPSA has been calculated to be 38.9 Ų. angenechemical.com This value suggests moderate cell permeability, as compounds with a TPSA of less than 140 Ų are generally considered to have good oral bioavailability. While the exact TPSA for this compound is not explicitly stated in the provided search results, the value for its isomer provides a reasonable estimate.

Lipophilicity (LogP) and its Influence on Molecular Behavior

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter that influences a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. A calculated LogP value (XLogP3) for 8-(trifluoromethyl)quinolin-3-amine is 1.8. angenechemical.com Another source reports a LogP of 2.18 for 6-amino-5-(trifluoromethyl)quinoline. fluorochem.co.uk These values indicate that the compound is moderately lipophilic. This characteristic is significant as it suggests a balance between aqueous solubility and lipid membrane permeability, which is often desirable for drug candidates. mdpi.com

Hydrogen Bond Donor and Acceptor Characteristics

The capacity of a molecule to form hydrogen bonds is fundamental to its interactions with biological targets. royalsocietypublishing.orgnih.gov "this compound" possesses functional groups that can act as both hydrogen bond donors and acceptors. Specifically, the amine group (-NH2) can donate hydrogen bonds, while the nitrogen atom in the quinoline ring and the fluorine atoms of the trifluoromethyl group can act as hydrogen bond acceptors.

For the related isomer, 8-(trifluoromethyl)quinolin-3-amine, computational studies indicate it has one hydrogen bond donor and five hydrogen bond acceptors. angenechemical.com Another related compound, 6-amino-5-(trifluoromethyl)quinoline, is listed as having one hydrogen bond donor and two hydrogen bond acceptors. fluorochem.co.uk The presence of both donor and acceptor sites allows the molecule to form multiple hydrogen bonds, which can contribute to its binding affinity and selectivity for specific biological targets. acs.org

Table of Calculated Physicochemical Properties

| Property | Value (8-(trifluoromethyl)quinolin-3-amine) | Value (6-amino-5-(trifluoromethyl)quinoline) |

| TPSA (Ų) | 38.9 angenechemical.com | Not Available |

| LogP | 1.8 angenechemical.com | 2.18 fluorochem.co.uk |

| Hydrogen Bond Donors | 1 angenechemical.com | 1 fluorochem.co.uk |

| Hydrogen Bond Acceptors | 5 angenechemical.com | 2 fluorochem.co.uk |

Applications in Advanced Materials and Analytical Chemistry

Role as a Synthetic Building Block for Complex Organic Architectures

5-(Trifluoromethyl)quinolin-3-amine serves as a crucial building block in organic synthesis, enabling the construction of more complex molecular structures. fluorochem.co.uk The strategic incorporation of fluorine-containing substituents, such as the trifluoromethyl group, is a key strategy in modern synthetic chemistry to create molecules with enhanced properties. This quinoline (B57606) derivative is part of a broader class of fluorinated heterocyclic building blocks that are extensively used in the synthesis of active pharmaceutical ingredients and other complex organic molecules. fluorochem.co.uk

The presence of both an amine group and a trifluoromethyl group on the quinoline scaffold provides multiple reactive sites for further chemical modifications. smolecule.com This allows for its use in a variety of chemical reactions, including oxidation, reduction, and both electrophilic and nucleophilic substitution reactions at different positions on the quinoline ring. smolecule.com The versatility of this compound as a precursor facilitates the assembly of sophisticated molecular architectures, which is a central goal in medicinal chemistry, chemical biology, and materials science. fluorochem.co.uk

Exploration in Functional Materials Research (e.g., Electronic Materials)

The unique electronic properties conferred by the trifluoromethyl group make quinoline derivatives like this compound subjects of interest in functional materials research. The electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic characteristics of the molecule, making it a candidate for applications in electronic materials.

Research into trifluoromethylated quinolones has explored their potential in various applications. mdpi.com The incorporation of such fluorinated moieties can impact properties like conductivity and luminescence, which are critical for the development of novel functional materials. While direct studies on this compound in electronic materials are emerging, the broader class of trifluoromethylated quinolines is being investigated for its potential in creating materials with specific electronic and photophysical properties. mdpi.comsmolecule.com

Analytical Methodologies and Sensor Development

The distinct properties of this compound and its derivatives have led to their use in various analytical methods and the development of chemical sensors.

Use in Derivatization for Enhanced Detection (e.g., HPLC-DAD, MALDI Imaging Mass Spectrometry)

In analytical chemistry, derivatization is a common technique used to modify an analyte to make it more suitable for analysis by a particular method, such as High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD). thermofisher.comgoogle.com The amine group in this compound can be reacted with various derivatizing reagents to attach a chromophore or fluorophore, resulting in a product with strong UV absorption or fluorescence emission. thermofisher.com This enhances the sensitivity and selectivity of detection. Reagents like 2-nitro-4-trifluoromethylfluorobenzene are used to derivatize small molecule aliphatic amines, creating products with strong absorption in the UV-visible region, which can then be analyzed by HPLC-DAD. google.com

Furthermore, in the field of mass spectrometry imaging, particularly Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging, the selection of an appropriate matrix is crucial. nih.gov While not directly this compound, a related compound, 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine (B1305576) (HNTP), has been reported as a novel matrix for the enhanced imaging of tissue metabolites. nih.gov This highlights the potential utility of trifluoromethylated nitrogen-containing heterocycles in advanced mass spectrometry techniques. The unique properties of such compounds, including strong ultraviolet absorption and low background interference, contribute to their effectiveness. nih.gov

Development of Fluorescent Probes for Biological Imaging

The intrinsic fluorescence of quinoline derivatives, often enhanced by the presence of electron-withdrawing groups like trifluoromethyl, makes them excellent candidates for the development of fluorescent probes for biological imaging. rsc.orgnih.gov The combination of an amino group (electron-donating) and a trifluoromethyl group (electron-withdrawing) can lead to strong intramolecular charge-transfer (ICT) fluorescence with large Stokes shifts. nih.gov

These properties are highly desirable for creating probes that can visualize specific cellular organelles or bioactive molecules in real-time. rsc.orgacs.org For instance, certain 2,4-disubstituted 7-aminoquinolines containing a trifluoromethyl group have been shown to specifically target the Golgi apparatus in various cell lines. nih.gov The development of such probes is a significant area of research, as they provide powerful, non-invasive tools for studying cellular processes and disease states. rsc.org

Reagent for the Detection and Quantification of Metal Ions

Quinoline-based compounds are well-known for their ability to act as ligands and form complexes with metal ions. mdpi.comrsc.org The nitrogen atom within the quinoline ring system can selectively bind to specific ions. mdpi.com This property is harnessed in the development of chemical sensors for the detection and quantification of metal ions, which is crucial for environmental monitoring and chemical analysis. mdpi.comresearchgate.net

Trifluoromethylated quinoline derivatives have been investigated as fluorescent sensors for heavy metal ions. mdpi.com For example, a styryl derivative of 2-methyl-8-(trifluoromethyl)quinoline (B1625844) has been shown to be a sensitive probe for Cu²⁺ ions, causing a complete quenching of its fluorescence at low concentrations. mdpi.com The interaction between the quinoline derivative and the metal ion leads to a detectable change in the spectroscopic properties, such as a shift in the absorption or emission spectra, allowing for the quantification of the metal ion. rsc.org

Corrosion Inhibition Studies with Trifluoromethylated Quinoline Scaffolds

Quinoline and its derivatives have been extensively studied as corrosion inhibitors for various metals, particularly in acidic environments. researchgate.netbioline.org.brbohrium.com Their effectiveness stems from the presence of heteroatoms (like nitrogen) with lone pair electrons and π-conjugated systems, which facilitate their adsorption onto the metal surface, forming a protective film that blocks corrosive agents. bioline.org.br

The introduction of a trifluoromethyl group into the quinoline scaffold can further enhance its corrosion inhibition properties. Studies on trifluoromethylated quinoline derivatives have shown them to be effective corrosion inhibitors for mild steel in acidic solutions. researchgate.netdntb.gov.ua For example, Quinolin-5-ylmethylene-3-{[8-(trifluoromethyl)quinolin-4-yl]thio}propanohydrazide has been demonstrated to be an excellent inhibitor. researchgate.net The trifluoromethyl group can influence the electronic properties of the molecule, potentially leading to stronger adsorption on the metal surface and improved inhibition efficiency. researchgate.net Computational studies, such as those using density functional theory (DFT), are often employed to understand the relationship between the molecular structure of these inhibitors and their performance. bioline.org.br

Mechanistic Investigations of Adsorption and Inhibition Phenomena

The efficacy of quinoline derivatives as corrosion inhibitors is fundamentally linked to their ability to adsorb onto a metal surface, forming a protective barrier that isolates the metal from the corrosive environment. Research into related trifluoromethyl-substituted quinoline compounds reveals that this adsorption is a complex process involving both physical and chemical interactions.

The inhibition mechanism typically involves the molecule displacing water molecules from the metal surface and adsorbing via its active centers. For quinoline derivatives, these centers include the nitrogen atom, with its lone pair of electrons, and the extensive π-electron system of the aromatic rings. researchgate.net The presence of an electron-withdrawing trifluoromethyl group and an electron-donating amino group on the quinoline ring significantly modulates the electron density distribution of the molecule, thereby influencing its adsorption characteristics.

Studies on analogous compounds like 4-chloro,8-(trifluoromethyl) quinoline and Quinolin-5-ylmethylene-3-{[8-(trifluoromethyl)quinolin-4-yl]thio}propanohydrazide (QMQTPH) show they function as effective corrosion inhibitors for mild steel in acidic media. derpharmachemica.comresearchgate.net The adsorption process for these types of compounds generally adheres to the Langmuir adsorption isotherm. researchgate.netresearchgate.netresearchgate.net This model presupposes that the inhibitor forms a monolayer on the metal surface, with no interaction between the adsorbed molecules.

The nature of the interaction can be classified as either physisorption or chemisorption. Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule, while chemisorption involves the sharing of electrons or charge transfer from the inhibitor molecule to the metal's vacant d-orbitals to form a coordinate-type bond. researchgate.net Thermodynamic parameters derived from experimental data, such as the standard free energy of adsorption (ΔG°ads), help elucidate the dominant mechanism. Generally, values of ΔG°ads around -20 kJ/mol are indicative of physisorption, whereas values more negative than -40 kJ/mol suggest chemisorption. researchgate.net

Potentiodynamic polarization studies consistently show that quinoline derivatives, including those with trifluoromethyl substitutions, typically function as mixed-type inhibitors. researchgate.netderpharmachemica.com This means they retard both the anodic reaction (the dissolution of the metal) and the cathodic reaction (typically hydrogen evolution in acidic media) by blocking the active sites on the metal surface.

| Compound | Metal/Medium | Adsorption Isotherm | Inhibition Type | Key Finding | Reference |

|---|---|---|---|---|---|

| 4-chloro,8-(trifluoromethyl) quinoline | Mild Steel / 1 M HCl | Not specified, but passive layer formation confirmed | Mixed-Type | Forms a protective passive layer on the metal surface, confirmed by SEM. | derpharmachemica.com |

| Quinolin-5-ylmethylene-3-{[8-(trifluoromethyl)quinolin-4-yl]thio}propanohydrazide (QMQTPH) | Mild Steel / 1M & 2M HCl | Langmuir | Anodic-Type | Inhibition occurs via adsorption on the metal surface, acting primarily on the anodic reaction. | researchgate.netresearchgate.net |

| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) | Low-Carbon Steel / 0.5 M HCl | Langmuir | Mixed-Type | Adsorption is indicated to be physical, based on the effect of temperature on efficiency. | nih.gov |

| General Quinoline Derivatives | Mild Steel / 0.5 M H₂SO₄ | Langmuir | Mixed-Type | Adsorption is mainly through an electrostatic mechanism (physisorption). | researchgate.net |

Influence of Environmental Parameters on Inhibition Efficiency

The performance of this compound as an inhibitor is highly dependent on the specific conditions of the surrounding environment. Key parameters that influence its efficiency include inhibitor concentration and temperature.

Effect of Inhibitor Concentration: For corrosion inhibitors based on quinoline structures, the inhibition efficiency is consistently found to increase with rising inhibitor concentration. researchgate.netnih.govresearchgate.netresearchgate.netmdpi.com This trend is attributed to the increased surface coverage (θ) of the metal by the inhibitor molecules at higher concentrations. As more molecules become available, they adsorb onto the metal surface, progressively blocking more active sites from the corrosive medium and enhancing the protective barrier. mdpi.com For example, studies on 4-chloro,8-(trifluoromethyl) quinoline demonstrated that increasing its concentration led to a decrease in the corrosion current (icorr), signifying enhanced protection, with a maximum efficiency of 92% achieved at 1000 ppm. derpharmachemica.com

Effect of Temperature: The influence of temperature on inhibition efficiency provides critical insights into the stability of the protective layer and the mechanism of adsorption. For many organic inhibitors, including several quinoline derivatives, the inhibition efficiency tends to decrease as the temperature of the system increases. researchgate.netresearchgate.netresearchgate.netmdpi.comscielo.br This behavior is often characteristic of a physisorption mechanism. nih.govscielo.br At elevated temperatures, the increased kinetic energy of the inhibitor molecules can overcome the electrostatic forces holding them to the metal surface, leading to desorption and a subsequent loss of protection. rsc.org

However, in some cases, the efficiency remains stable or even increases with temperature, which typically suggests a stronger, more stable chemisorption process. researchgate.net For the related compound QMQTPH, the protection efficiency was observed to decrease slightly with increasing temperature, pointing towards a predominantly physical adsorption mechanism. researchgate.netresearchgate.net Similarly, for 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol, efficiency dropped from 89% at 298 K to 74.51% at 328 K, further supporting the physical adsorption model for this trifluoromethyl-containing heterocyclic compound. nih.gov

| Compound | Concentration | Temperature (K) | Inhibition Efficiency (%) | Key Observation | Reference |

|---|---|---|---|---|---|

| Quinolin-5-ylmethylene-3-{[8-(trifluoromethyl)quinolin-4-yl]thio}propanohydrazide (QMQTPH) | 10⁻⁵ M to 10⁻³ M | 303-333 | Increases with concentration | Efficiency increases with concentration but decreases slightly with temperature. | researchgate.netresearchgate.net |

| Not specified | 298.1 to 328.15 | 69 to 83 | In this specific study, IE% increased with temperature. | researchgate.net | |

| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) | 50 ppm to 300 ppm | 298 | 52.27 to 89 | Efficiency increases significantly with concentration. | nih.gov |

| 300 ppm | 328 | 74.51 | Efficiency decreases at higher temperatures. | nih.gov | |

| 4-chloro,8-(trifluoromethyl) quinoline | 1000 ppm | Room Temp. | ~92 | High efficiency achieved at a specific concentration. | derpharmachemica.com |

Medicinal Chemistry and Biological Activity Investigations

5-(Trifluoromethyl)quinolin-3-amine as a Privileged Scaffold for Rational Drug Design

The quinoline (B57606) scaffold is a versatile and privileged structure in medicinal chemistry, recognized for its presence in numerous compounds with a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. ekb.eg The introduction of a trifluoromethyl (CF3) group can significantly enhance the therapeutic efficacy of a molecule. mdpi.com This is attributed to the CF3 group's ability to increase metabolic stability, binding affinity, and lipophilicity, which can improve a compound's pharmacokinetic profile. mdpi.comevitachem.comscilit.com The combination of the quinoline core with a trifluoromethyl group, as seen in this compound, presents a promising framework for the rational design of new bioactive compounds. preprints.orgrsc.org

Design Principles for Novel Bioactive Compounds

The design of novel bioactive compounds based on the this compound scaffold follows several key principles aimed at optimizing therapeutic potential. A primary strategy is the hybridization of the quinoline core with other pharmacophores to create multi-target agents. researchgate.net This approach can lead to improved potency and a broader spectrum of activity.

The introduction of the trifluoromethyl group is a deliberate design choice. The CF3 group's electron-withdrawing nature and high lipophilicity can enhance a molecule's metabolic stability and its ability to cross cell membranes. mdpi.compreprints.org Furthermore, the fluorine atoms in the CF3 group can form strong intermolecular interactions with biological targets, potentially increasing binding affinity and efficacy. scilit.com

Rational drug design also involves considering the three-dimensional structure of the target protein to design molecules that fit precisely into the binding site. preprints.org This structure-based approach allows for the strategic placement of functional groups on the quinoline scaffold to maximize interactions with key amino acid residues.

Structure-Activity Relationship (SAR) Studies for Trifluoromethylated Quinoline Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure influences biological activity and for guiding the optimization of lead compounds. For trifluoromethylated quinoline derivatives, SAR studies have revealed several important trends.

The position and nature of substituents on the quinoline ring significantly impact activity. For instance, in a series of trifluoromethyl-substituted quinolone-hydantoin hybrids, the size of the substituent at the C6 position of the quinolone ring was found to considerably influence antibacterial potential. mdpi.com Smaller groups at this position generally resulted in better activity against Gram-positive bacteria like Staphylococcus aureus. mdpi.com

In another study, the replacement of a hydrogen at the R1 position with a trifluoromethyl group led to a compound with improved antibacterial activity. usf.edu Further modifications at the R2 position showed that different substituents could modulate the activity against various bacterial strains. usf.edu For example, a 3-chloro-4-fluoro substitution at R2 resulted in better activity against MRSA and VRE compared to the parent compound. usf.edu

The following table summarizes some key SAR findings for trifluoromethylated quinoline derivatives:

| Compound Series | Key Structural Feature | Impact on Biological Activity | Reference |

| Quinolone-Hydantoin Hybrids | Size of substituent at C6 | Smaller groups favor activity against S. aureus | mdpi.com |

| Facilely Accessible Quinolines | CF3 group at R1 | Improved antibacterial activity | usf.edu |

| Facilely Accessible Quinolines | 3-chloro-4-fluoro at R2 | Better activity against MRSA and VRE | usf.edu |

| 2-Anilinoquinoline Derivatives | Trifluoromethyl group | Potent anti-cancer agents targeting SGK1 | researchgate.net |

These studies highlight the importance of systematic structural modifications and biological evaluation to delineate the SAR and guide the design of more potent and selective trifluoromethylated quinoline derivatives.

Strategies for Lead Optimization (e.g., Bioisosteric Transformations, Conformational Restriction)

Once a promising lead compound is identified, lead optimization strategies are employed to enhance its drug-like properties. Two common and effective strategies are bioisosteric transformations and conformational restriction.

Bioisosteric Transformations: This strategy involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. researchgate.net For example, replacing a metabolically labile group with a more stable bioisostere can increase the drug's half-life. researchgate.net In the context of quinoline derivatives, bioisosteric replacement has been used to explore different ring systems and substituents to improve activity and selectivity. domainex.co.uknih.gov For instance, replacing a phenyl group with a bioisosteric 2-oxabicyclo[2.1.1]hexane has been shown to improve physicochemical properties. domainex.co.uk

Conformational Restriction: This approach aims to reduce the flexibility of a molecule by introducing cyclic structures or other rigidifying elements. researchgate.netresearchgate.net By locking the molecule into a specific conformation that is favorable for binding to its target, conformational restriction can lead to increased potency and selectivity. researchgate.netnih.gov This strategy has been successfully applied to quinoline derivatives. For example, conformationally constrained analogues of 4-oxo-1,4-dihydroquinoline-3-carboxamides based on a 2H-pyrazolo[4,3-c]quinolin-3(5H)-one scaffold showed a significant increase in binding affinity for the CB2 receptor. nih.gov This suggests that rigidification can be a powerful tool for optimizing the activity of quinoline-based compounds. nih.gov

In Vitro Mechanistic Investigations of Biological Actions of Related Compounds

Understanding the mechanism of action of bioactive compounds is fundamental to drug discovery. For derivatives related to this compound, in vitro studies have been instrumental in elucidating their molecular targets, the biochemical pathways they modulate, and their effects on various cellular processes.

Elucidation of Molecular Targets and Biochemical Pathways (e.g., Enzyme/Receptor Binding, DNA Intercalation)

The biological effects of trifluoromethylated quinoline derivatives are often mediated by their interaction with specific molecular targets. These interactions can trigger a cascade of events within biochemical pathways, leading to the observed pharmacological response.

Enzyme/Receptor Binding: Many quinoline derivatives exert their effects by binding to and inhibiting the activity of enzymes or by modulating the function of receptors. For example, certain quinoline derivatives have been shown to inhibit tyrosine kinases, topoisomerase, and dihydroorotate (B8406146) dehydrogenase (DHODH), enzymes that are often dysregulated in cancer. arabjchem.org A novel trifluoromethyl quinoline derivative was found to target SGK1, a serine/threonine kinase involved in cell survival and proliferation. researchgate.netcolab.ws The interaction of these compounds with their target enzymes often involves the formation of hydrogen bonds and other non-covalent interactions, which can be enhanced by the presence of the trifluoromethyl group. evitachem.comresearchgate.net

DNA Intercalation: Some quinoline compounds can insert themselves between the base pairs of DNA, a process known as intercalation. This can disrupt DNA replication and transcription, leading to cell death. While this mechanism is effective against rapidly dividing cells like cancer cells, it can also pose risks to healthy cells. mdpi.com

The following table provides examples of molecular targets for related quinoline compounds:

| Compound/Derivative | Molecular Target | Biochemical Pathway | Reference |

| Novel Trifluoromethyl Quinoline | SGK1 | mTOR/FOXO3a pathway | colab.ws |

| Quinoline Derivatives | Tyrosine Kinases | Cell signaling pathways | arabjchem.org |

| Quinoline Derivatives | Topoisomerase | DNA replication and repair | arabjchem.org |

| Quinoline-based compounds | ATP Synthase | Bacterial bioenergetics | acs.org |

Studies on Cellular Processes (e.g., Bacterial Cell Wall Synthesis Disruption, Metabolic Interference, Apoptosis Induction, Cell Cycle Arrest)

The interaction of trifluoromethylated quinoline derivatives with their molecular targets ultimately manifests as changes in cellular processes. These changes are the basis for their therapeutic effects.

Bacterial Cell Wall Synthesis Disruption: Some quinoline derivatives exhibit antibacterial activity by interfering with the synthesis of the bacterial cell wall, a structure that is essential for bacterial survival. This mechanism of action is particularly effective against Gram-positive bacteria, which have a thick peptidoglycan layer in their cell wall. mdpi.com

Metabolic Interference: Bioactive compounds can disrupt cellular metabolism by inhibiting key enzymes or transporters. Certain quinoline derivatives have been shown to interfere with the energy metabolism of bacteria, such as Mycobacterium tuberculosis. mdpi.com Others can interfere with the metabolism of the malaria parasite, Plasmodium falciparum. neliti.com Interference with glucose metabolism has also been observed for some quinoline compounds. strath.ac.uk

Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer drugs, including some quinoline derivatives, work by inducing apoptosis in cancer cells. arabjchem.org For example, a novel trifluoromethyl quinoline derivative was shown to induce autophagy and apoptosis in glioblastoma cells. colab.ws Another quinoline derivative, PQ1, was found to induce apoptosis in breast cancer cells through the activation of caspases 8 and 9. researchgate.net The induction of apoptosis can be triggered by various mechanisms, including the generation of reactive oxygen species (ROS) and mitochondrial damage.

Cell Cycle Arrest: The cell cycle is a tightly regulated process that governs cell division. Many anticancer agents, including some quinoline derivatives, can arrest the cell cycle at specific checkpoints, preventing cancer cells from proliferating. ekb.eg For instance, a novel quinoline compound, 91b1, was shown to induce G0/G1 phase arrest in cancer cells. mdpi.com Other quinoline derivatives have been found to cause cell cycle arrest in the G2/M or S phase. nih.govresearchgate.net

The table below summarizes the effects of related quinoline compounds on various cellular processes:

| Cellular Process | Effect of Quinoline Derivatives | Example Compound/Reference |

| Bacterial Cell Wall Synthesis | Disruption | |

| Metabolic Interference | Inhibition of energy or glucose metabolism | mdpi.comneliti.comstrath.ac.uk |

| Apoptosis Induction | Activation of caspases, ROS generation | colab.wsresearchgate.net |

| Cell Cycle Arrest | G0/G1, G2/M, or S phase arrest | mdpi.comnih.govresearchgate.net |

Broad Spectrum of Investigated Biological Activities for Quinoline Derivatives (General Categories for Research Focus)

The quinoline nucleus is a cornerstone in the development of new therapeutic agents, with its derivatives showing a remarkable range of biological activities. rsc.orgorientjchem.org Research has broadly focused on their potential as antimicrobial, antimalarial, anticancer, and antiviral agents, among other therapeutic areas. nih.gov Modifications to the quinoline ring, such as the addition of amine and trifluoromethyl groups, are explored to modulate potency and selectivity against various biological targets.

Antimicrobial Research (e.g., Antibacterial, Antitubercular, Antifungal)

A comprehensive search of scientific literature did not yield specific studies detailing the antibacterial, antitubercular, or antifungal activities of this compound.

While related compounds, such as derivatives of 8-(trifluoromethyl)quinoline-3-carbohydrazide (B11860065) and 7-(trifluoromethyl)quinoline, have been synthesized and evaluated for antimicrobial and antitubercular properties, no data is available for the 5-(trifluoromethyl), 3-amino isomer. rsc.orgnih.govtandfonline.com For instance, studies on other isomers like 8-(Trifluoromethyl)quinolin-3-amine (B1603110) note its potential for medicinal chemistry, but also confirm that no published studies document its specific biological activity. smolecule.com Research on other complex quinoline structures has shown that trifluoromethyl groups can contribute to activity against various bacterial and fungal strains, but this cannot be directly extrapolated to the specific compound . thaiscience.infomdpi.com

Antimalarial Research

There are no specific published studies on the antimalarial activity of this compound.

The quinoline core is fundamental to some of the most important antimalarial drugs, including chloroquine (B1663885) and mefloquine, the latter of which notably contains two trifluoromethyl groups. nih.govnih.gov Research into new antimalarial agents frequently involves the synthesis of novel trifluoromethyl-substituted quinolines. For example, compounds such as N-(5-methyl-4H-1,2,4-triazol-3-yl)-2,8-bis(trifluoromethyl)quinolin-4-amine and analogues of 5-[3-(trifluoromethyl)phenoxy]quinoline have been investigated. nih.govnih.gov However, specific experimental data on the antiplasmodial efficacy of this compound is not present in the available literature.

Anticancer and Antiproliferative Research

Specific investigations into the anticancer and antiproliferative effects of this compound have not been reported in the reviewed scientific literature.

The development of quinoline derivatives as anticancer agents is an active area of research. Studies have explored various substitution patterns, including compounds with a quinolin-3-amine moiety or a trifluoromethyl group at different positions. For example, N-(7-(trifluoromethyl)quinolin-4-yl)quinolin-3-amine was synthesized and showed antiproliferative activity against the MCF-7 breast cancer cell line. farmaceut.orgnih.govresearchgate.net Another study identified 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a potent c-Met inhibitor. acs.org These examples highlight that the trifluoromethyl-amino-quinoline scaffold is of interest in oncology research, but specific data for the 5-CF3, 3-NH2 isomer is absent.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes for 5-(Trifluoromethyl)quinolin-3-amine

The synthesis of quinoline (B57606) derivatives is a well-established field, yet the development of environmentally benign and efficient methods remains a key research area. ijfans.orgmdpi.com Future research on this compound will likely focus on moving beyond traditional multi-step, high-temperature syntheses, which often have limitations. nih.gov The focus will be on creating novel, sustainable synthetic pathways.

Key future research directions in synthesis will likely include:

Catalyst-Free and Metal-Free Reactions: Inspired by recent successes in the synthesis of other trifluoromethylated quinolines, researchers will likely explore catalyst- and additive-free conditions, potentially using low-cost and readily available starting materials. researchgate.netresearchgate.net This aligns with the principles of green synthesis. rsc.org

Photocatalytic Methods: Visible-light-induced organocatalysis represents a frontier in sustainable synthesis. acs.org Future work could adapt these methods for the specific annulation and functionalization required to produce this compound, using organophotoredox catalysts and mild reaction conditions. acs.orgacs.org

One-Pot and Multi-Component Reactions (MCRs): MCRs are powerful tools for building molecular complexity in a single step, enhancing efficiency and reducing waste. ijfans.orgresearchgate.net Designing an MCR that incorporates the trifluoromethyl group and constructs the 3-aminoquinoline (B160951) core would be a significant advancement.

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and control over reaction parameters. Applying flow chemistry to the synthesis of this compound could enable safer handling of potentially hazardous reagents and facilitate large-scale production for further studies.

A summary of potential modern synthetic strategies that could be adapted for this compound is presented in Table 1.

Table 1: Potential Sustainable Synthetic Strategies for Future Research

| Synthetic Strategy | Potential Advantages | Key Features | Relevant Analogs/Precursors |

|---|---|---|---|

| Photocatalytic Annulation | Metal-free, mild conditions, uses light as an energy source. | Organophotocatalyst (e.g., 4CzIPN), visible light, use of CF₃ source like CF₃SO₂Na. | 5-(Fluoromethyl)-12H-quinolino[2,1-b]quinazolin-12-ones acs.orgacs.org |

| Catalyst-Free [5+1] Cyclization | Environmentally friendly, avoids metal contamination. | Utilizes polyfluoroalkanoic acids as both C1 synthon and fluoroalkyl source. | 2-Fluoroalkylated quinolines researchgate.net |

| Multi-Component Reactions (MCRs) | High efficiency, atom economy, structural diversity. | Thermally-induced reaction of CF₃-imidoyl sulfoxonium ylides, amines, and a C1 synthon. | 2-Trifluoromethyl-4-aminoquinolines researchgate.netresearchgate.net |

| Nickel-Catalyzed Cycloaddition | Novel bond formation, intermolecular approach. | Insertion of an alkyne into a C-S bond of a benzothiazole (B30560) precursor. | (Trifluoromethyl)quinolines thieme.de |

Advanced Spectroscopic and Structural Characterization of Emerging Derivatives

As new derivatives of this compound are synthesized, comprehensive characterization will be crucial. Standard techniques such as Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), mass spectrometry (MS), and infrared (IR) spectroscopy will form the baseline for structural elucidation. mdpi.comrsc.orgmdpi.com

Future research should employ more advanced techniques to gain deeper structural insights: